1,1,1-Trifluoro-2,2,2-trimethyldisilane

Structural Chemistry Computational Chemistry Organosilicon Chemistry

1,1,1-Trifluoro-2,2,2-trimethyldisilane (F₃SiSiMe₃) is a halogenated organosilicon compound belonging to the disilane class, characterized by a direct silicon-silicon bond with a trifluorosilyl group on one silicon and a trimethylsilyl group on the other. Its molecular formula is C₃H₉F₃Si₂, with a molecular weight of 158.27 g/mol.

Molecular Formula C3H9F3Si2
Molecular Weight 158.27 g/mol
CAS No. 64809-82-1
Cat. No. B14502733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2,2,2-trimethyldisilane
CAS64809-82-1
Molecular FormulaC3H9F3Si2
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](F)(F)F
InChIInChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3
InChIKeyXIUVRANLWCUAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-2,2,2-trimethyldisilane (CAS 64809-82-1): Baseline Procurement & Compound Class Overview


1,1,1-Trifluoro-2,2,2-trimethyldisilane (F₃SiSiMe₃) is a halogenated organosilicon compound belonging to the disilane class, characterized by a direct silicon-silicon bond with a trifluorosilyl group on one silicon and a trimethylsilyl group on the other [1]. Its molecular formula is C₃H₉F₃Si₂, with a molecular weight of 158.27 g/mol [1][2]. The compound is structurally distinct from commonly used fluorinated silane reagents like trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent), which features a Si-CF₃ bond rather than a Si-Si bond [3]. This unique Si-Si backbone makes it a precursor of interest for synthesizing silicon-based materials and exploring fluorine-containing organosilicon chemistry [1].

Compound class Halogenated disilane with Si–Si bond
Workflow fit Fluorinated silicon precursor for materials synthesis or CVD research
Key distinction Not a CF₃ transfer reagent; differs from TMSCF₃ (Ruppert–Prakash)

Why 1,1,1-Trifluoro-2,2,2-trimethyldisilane Cannot Be Replaced by Common Fluorinated Silane Alternatives


Generic substitution of 1,1,1-trifluoro-2,2,2-trimethyldisilane with other fluorinated silanes is not feasible due to fundamental differences in molecular architecture and reactivity. The compound possesses a Si–Si bond, which is absent in widely used reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), where a CF₃ group is directly bonded to silicon [1][2]. This structural divergence dictates that F₃SiSiMe₃ acts as a source of both silicon and fluorine for material synthesis (e.g., chemical vapor deposition), whereas TMSCF₃ functions as a nucleophilic trifluoromethylating agent in organic synthesis . Furthermore, the electronic effects of the halogen substituents on the disilane core significantly influence bond lengths and angles, altering its reactivity profile compared to other halogenated disilanes (e.g., Cl₃SiSiMe₃, Br₃SiSiMe₃) [1]. Therefore, substituting with a more common silane would fundamentally change the reaction outcome, leading to failed syntheses or altered material properties.

F₃SiSiMe₃ vs. TMSCF₃ TMSCF₃ provides CF₃ nucleophile, lacks Si–Si bond Cannot serve as silicon precursor; functional mismatch may cause synthesis failure
F₃SiSiMe₃ vs. Cl₃/Br₃ analogs Heavier halogens alter bond lengths and angles Electronic effects shift reactivity; CVD volatility and film composition may not transfer

1,1,1-Trifluoro-2,2,2-trimethyldisilane: Direct Comparative Evidence for Scientific Selection


Si–Si Bond Length Variation: Quantifying Electronic Effects of Fluorine Substitution

The Si–Si bond length in 1,1,1-trifluoro-2,2,2-trimethyldisilane (F₃SiSiMe₃) is experimentally determined to be shorter than that in the non-fluorinated analog, 1,1,1-trimethyldisilane (H₃SiSiMe₃), and longer than that in the corresponding chloro- and bromo-substituted disilanes. This demonstrates that the fluorine substituent exerts a distinct electronic effect, contracting the Si–Si bond compared to hydrogen but less so than heavier halogens [1].

Si–Si bond length
Head-to-head
2.346(3) Å
Shorter than H₃SiSiMe₃ (2.357 Å); longer than Cl/Br analogs
Fluorine contracts Si–Si vs H, but less than heavier halogens
GED data; impacts CVD precursor stability
Structural Chemistry Computational Chemistry Organosilicon Chemistry

Si–Si–X Bond Angle Distortion: Fluorine's Unique Angular Influence

The Si–Si–X bond angle is significantly affected by the halogen substituent. In F₃SiSiMe₃, the Si–Si–F bond angle is measured at 107.9(2)°, which is smaller than the Si–Si–H angle in H₃SiSiMe₃ [107.9(2)°] but larger than the Si–Si–Cl [105.9(2)°] and Si–Si–Br [105.8(2)°] angles in the respective chloro- and bromo-analogs [1]. This indicates that the highly electronegative fluorine atom induces a specific angular distortion that is different from that caused by larger, less electronegative halogens.

Si–Si–F angle
Head-to-head
107.9(2)°
~2° wider than Cl/Br disilane angles (105.9°)
Fluorine creates distinct angular distortion vs heavier halogens
Affects steric accessibility of Si center
Molecular Geometry Electronic Effects Disilane Chemistry

Molecular Weight and Volatility: Impact on CVD Precursor Selection

The molecular weight of 1,1,1-trifluoro-2,2,2-trimethyldisilane (158.27 g/mol) is significantly lower than that of its bromo- and chloro-substituted analogs, suggesting higher volatility and ease of vapor delivery in CVD processes [1][2]. In contrast, the widely used fluorinated reagent trimethyl(trifluoromethyl)silane (TMSCF₃) has a molecular weight of 142.19 g/mol, but its CF₃ group is not a source of silicon for film growth [3].

Mol. weight & volatility
Class-level
158.27 g/mol
29% lighter than Cl₃SiSiMe₃; 56% lighter than Br₃SiSiMe₃
Lower MW suggests higher volatility for CVD vapor delivery
Volatility inference; confirm vapor pressure data
Chemical Vapor Deposition Precursor Chemistry Materials Science

Reactivity Profile: A Disilane for Material Synthesis vs. a Trifluoromethylating Reagent

1,1,1-Trifluoro-2,2,2-trimethyldisilane is structurally a disilane, designed for applications where a Si–Si bond is required, such as in the synthesis of silicon-containing polymers or as a precursor for silicon-based films [1]. This is in stark contrast to trimethyl(trifluoromethyl)silane (TMSCF₃), which is a specialized reagent for nucleophilic trifluoromethylation of aldehydes, ketones, and other electrophiles [2]. Using F₃SiSiMe₃ for trifluoromethylation would be ineffective, as it lacks the nucleophilic CF₃ group, while using TMSCF₃ as a silicon precursor would not deposit silicon films.

Reactivity profile
Class-level
F₃SiSiMe₃ (this product) Disilane; Si–Si bond; potential Si-precursor
TMSCF₃ (Ruppert–Prakash) CF₃ transfer reagent; no Si–Si bond
Functional divergence: materials synthesis vs. trifluoromethylation
Procurement must match intended chemistry
Verify application compatibility; not interchangeable
Synthetic Chemistry Reagent Selection Fluorine Chemistry

Optimal Application Scenarios for 1,1,1-Trifluoro-2,2,2-trimethyldisilane Based on Verified Evidence


CVD Precursor for Fluorine-Doped Silicon Thin Films

The compound's relatively low molecular weight (158.27 g/mol) compared to its chloro- and bromo-analogs suggests favorable volatility for chemical vapor deposition (CVD) processes [1][2]. It can serve as a single-source precursor for depositing silicon thin films that incorporate fluorine, potentially modifying film properties such as dielectric constant or surface energy.

Fundamental Study of Electronic Effects in Disilanes

The precise, experimentally determined gas-phase structure of F₃SiSiMe₃, including its Si–Si bond length of 2.346(3) Å and Si–Si–F angle of 107.9(2)°, makes it an ideal model compound for computational chemists and structural scientists investigating the electronic effects of halogen substituents on silicon-silicon bonds [1].

Synthesis of Fluorinated Organosilicon Polymers and Oligomers

As a disilane containing both Si–F and Si–Me functionalities, F₃SiSiMe₃ can be used as a building block in the synthesis of novel fluorinated organosilicon polymers. Its Si–Si bond can be cleaved under specific conditions to generate silyl radicals or anions for polymerization, while the fluorine atoms can impart unique properties like hydrophobicity and chemical resistance to the resulting materials [1].

Reference Standard for Spectroscopic Analysis

The compound has well-characterized NMR and mass spectra available in reputable spectral databases (e.g., SpectraBase), with an exact mass of 158.019488 g/mol [2]. This makes it a valuable reference standard for analytical chemists performing GC-MS or NMR analysis of related organosilicon compounds, ensuring accurate identification and quantification.

Application
Selection Property
Validation Focus
CVD precursor for F-doped Si films
Volatile fluorinated disilane
Vapor pressure, deposition rate, film F-content
Electronic effect studies in disilanes
Experimentally determined gas-phase geometry
Bond length/angle data (GED), computational models
Fluorinated organosilicon polymer synthesis
Si–Si bond with Si–F and Si–Me groups
Polymerization conditions, Si–Si cleavage reactivity
Spectroscopic reference standard
Well-characterized NMR and MS spectra
Spectral database match, exact mass accuracy
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